molecular formula C9H8N2O2S B8597056 2-Nitro-4-[(prop-2-yn-1-yl)sulfanyl]aniline CAS No. 54029-51-5

2-Nitro-4-[(prop-2-yn-1-yl)sulfanyl]aniline

Cat. No. B8597056
CAS RN: 54029-51-5
M. Wt: 208.24 g/mol
InChI Key: MEOYQHJOOWJIJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-4-[(prop-2-yn-1-yl)sulfanyl]aniline is a useful research compound. Its molecular formula is C9H8N2O2S and its molecular weight is 208.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Nitro-4-[(prop-2-yn-1-yl)sulfanyl]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitro-4-[(prop-2-yn-1-yl)sulfanyl]aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

54029-51-5

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

2-nitro-4-prop-2-ynylsulfanylaniline

InChI

InChI=1S/C9H8N2O2S/c1-2-5-14-7-3-4-8(10)9(6-7)11(12)13/h1,3-4,6H,5,10H2

InChI Key

MEOYQHJOOWJIJS-UHFFFAOYSA-N

Canonical SMILES

C#CCSC1=CC(=C(C=C1)N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5.85 G. of 1-amino-2-nitro-4-thiocyanatobenzene in 20 ml. dimethylformamide is treated, under nitrogen, with 1.14 g. sodium borohydride at 20°-30° C. After 1 1/2 hours 5 ml. of propargyl bromide is added. The mixture is stirred for three hours at 20°-30° C, then diluted with water. The product, a red solid, is isolated by extraction into chloroform yielding 1-amino-2-nitro-4-propargylthiobenzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.